molecular formula C10H8N2O4 B8740724 4-Hydroxy-8-methyl-3-nitrocarbostyril

4-Hydroxy-8-methyl-3-nitrocarbostyril

Cat. No.: B8740724
M. Wt: 220.18 g/mol
InChI Key: QKVRYPMJNCQYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-8-methyl-3-nitrocarbostyril is a carbostyril derivative, characterized by a bicyclic quinolin-2(1H)-one core structure. Its substituents include a hydroxyl group at position 4, a nitro group at position 3, and a methyl group at position 8 (Figure 1). This compound was first disclosed in a 1977 patent by Beecham Group Limited as part of a drug combination for preventing asthma, hay fever, and rhinitis .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

4-hydroxy-8-methyl-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C10H8N2O4/c1-5-3-2-4-6-7(5)11-10(14)8(9(6)13)12(15)16/h2-4H,1H3,(H2,11,13,14)

InChI Key

QKVRYPMJNCQYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)N2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations

The table below summarizes substituent positions and types for key analogs:

Compound Name Substituent Positions Core Structure Modifications
This compound 3-nitro, 4-hydroxy, 8-methyl Methyl at position 8
6,7-Dimethyl-4-hydroxy-3-nitrocarbostyril 3-nitro, 4-hydroxy, 6-methyl, 7-methyl Methyl groups at positions 6 and 7
7,8-Dimethyl-4-hydroxy-3-nitrocarbostyril 3-nitro, 4-hydroxy, 7-methyl, 8-methyl Methyl groups at positions 7 and 8
6-Ethyl-4-hydroxy-3-nitrocarbostyril 3-nitro, 4-hydroxy, 6-ethyl Ethyl group at position 6
4-Hydroxy-1,6,7-trimethyl-3-nitrocarbostyril 3-nitro, 4-hydroxy, 1-methyl, 6-methyl, 7-methyl Methyl groups at positions 1, 6, and 7

Pharmacological Implications

  • Substituent Position Effects: Methyl at Position 8: In this compound, the methyl group at position 8 may reduce steric hindrance compared to analogs with substituents at positions 6 or 7 (e.g., 6,7-dimethyl derivatives). This could enhance binding to biological targets by minimizing nonproductive interactions. Ethyl vs. Multi-Substituted Derivatives: Compounds like 4-hydroxy-1,6,7-trimethyl-3-nitrocarbostyril demonstrate that additional methyl groups (e.g., at position 1) may affect ring conformation or pharmacokinetic properties, such as hepatic clearance.
  • Electronic Effects : The nitro group at position 3 (a strong electron-withdrawing group) and the hydroxyl group at position 4 (electron-donating) create a polarized electronic environment. This combination is conserved across all analogs, suggesting a shared mechanism of action, possibly involving interaction with enzymes or receptors via dipole interactions or hydrogen bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.